molecular formula C14H10BrClO B1282821 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone CAS No. 613-34-3

2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone

Cat. No.: B1282821
CAS No.: 613-34-3
M. Wt: 309.58 g/mol
InChI Key: VEZSDYKJTTXNDS-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone (CAS: 613-34-3) is a brominated acetophenone derivative characterized by a biphenyl core substituted with chlorine and bromine atoms. Its molecular formula is C₁₄H₁₀BrClO, with a molecular weight of 309.59 g/mol . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as thiazoles, imidazoles, and pyrazoles. Applications span pharmaceuticals (e.g., antidiabetic, anti-inflammatory agents) and materials science due to its reactive α-bromo ketone moiety .

Properties

IUPAC Name

2-bromo-1-[4-(4-chlorophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZSDYKJTTXNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543134
Record name 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-34-3
Record name 2-Bromo-1-(4′-chloro[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone can be achieved through several methods. One common approach involves the bromination of 1-[4-(4-chlorophenyl)phenyl]ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new compounds.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design. Notably, it exhibits significant anticancer properties:

  • Cytotoxicity Studies : In vitro studies show IC50 values indicating potent antiproliferative activity against various cancer cell lines (Table 1).
Cell LineIC50 (µM)
MCF-70.65
HeLa2.41
CaCo-2>10

The mechanism of action involves the induction of apoptosis in cancer cells through increased p53 expression and caspase-3 activation, leading to programmed cell death.

Material Science

The compound is also utilized in the preparation of advanced materials and polymers with specific properties due to its chemical structure.

Anticancer Activity

Research indicates that 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone has significant anticancer effects:

  • Mechanism of Action : Induces apoptosis in cancer cells.
  • Molecular Docking Studies : Suggest interactions with key proteins involved in cancer cell proliferation.

Case Studies

Several studies have highlighted the compound's biological effects:

  • Study on Anticancer Properties :
    • Demonstrated cytotoxicity against MCF-7 cells.
    • Showed potential for further development as an anticancer agent.
  • Inhibition Studies :
    • Investigated as an inhibitor for enzymes related to metabolic pathways, showing over 60% inhibition at certain concentrations when substituted with other functional groups .

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl group are key reactive sites that participate in various chemical transformations. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can undergo reduction or oxidation, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights structural analogs of 2-bromo-1-[4-(4-chlorophenyl)phenyl]ethanone, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
2-Bromo-1-(4-chlorophenyl)ethanone C₈H₆BrClO 247.51 Single 4-Cl phenyl Antiparasitic agents, kinase activators
2-Bromo-1-(4-methoxyphenyl)ethanone C₉H₉BrO₂ 243.07 4-OCH₃ phenyl Thiazole synthesis
2-Bromo-1-(4-hydroxyphenyl)ethanone C₈H₇BrO₂ 229.04 4-OH phenyl Adrenaline-type drug precursors
2-Bromo-1-(4-(3-bromothien-2-yl)phenyl)ethanone C₁₂H₈Br₂OS 360.06 3-bromothiophene substituent Material science intermediates
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₄ 275.10 3,5-di-OCH₃, 4-OH Photochemical studies

Key Observations :

  • Electron-withdrawing vs. donating groups : The 4-chlorophenyl group in the target compound enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions (e.g., with thiourea to form thiazoles) . In contrast, 4-methoxy or 4-hydroxy substituents (electron-donating) reduce reactivity but improve solubility in polar solvents .
  • Biphenyl vs.

Physical and Chemical Properties

  • Solubility: The biphenyl structure in the target compound reduces aqueous solubility compared to monosubstituted analogs like 2-bromo-1-(4-hydroxyphenyl)ethanone .
  • Thermal stability: Halogenated derivatives (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) exhibit higher melting points (~120–150°C) due to stronger intermolecular forces .

Biological Activity

2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone, also known as 2-bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethanone, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethanone
  • Molecular Formula : C14H10BrClO
  • Molecular Weight : 303.59 g/mol

The compound features a bromine atom and a chlorinated biphenyl moiety, which may influence its biological activities.

Anticancer Activity

Research indicates that 2-bromo-1-[4-(4-chlorophenyl)phenyl]ethanone exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values ranging from 0.65 to 2.41 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity (Table 1) .
Cell LineIC50 (µM)
MCF-70.65
HeLa2.41
CaCo-2>10

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown an increase in p53 expression and caspase-3 activation, leading to programmed cell death .

Additionally, molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways .

Analgesic Activity

Apart from anticancer properties, there is emerging evidence suggesting analgesic effects as well. In animal models, compounds similar to 2-bromo-1-[4-(4-chlorophenyl)phenyl]ethanone have been evaluated for their ability to alleviate pain through mechanisms involving inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Studies

A notable study investigated the synthesis and biological evaluation of derivatives related to 2-bromo-1-[4-(4-chlorophenyl)phenyl]ethanone. The study reported that modifications to the molecular structure significantly impacted biological activity, emphasizing structure-activity relationships (SAR) .

Toxicity Profile

Toxicological assessments are critical for evaluating the safety of new compounds. Preliminary studies indicate that derivatives of this compound exhibit low toxicity in murine models, with median lethal dose (LD50) values falling within acceptable ranges according to OECD guidelines .

Q & A

Q. What are the optimal reaction conditions for synthesizing heterocyclic compounds using 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone?

Methodological Answer: To synthesize heterocycles (e.g., imidazoles or thiazoles), reflux the compound with nucleophiles (e.g., 2-aminopyrimidine or thiol-containing reagents) in ethanol or dry benzene under basic catalysis. Sodium ethoxide (10 mmol) is often used to deprotonate intermediates, followed by refluxing with the bromoethanone derivative (10 mmol) for 6–7 hours. Monitor reaction progress via TLC and isolate products by hot filtration or crystallization .

Q. How can researchers confirm the purity and structural integrity of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone?

Methodological Answer:

  • Elemental Analysis: Compare calculated vs. observed C, H, N percentages (e.g., ±0.1% deviation for C and H) .
  • NMR Spectroscopy: Analyze 1^1H and 13^{13}C NMR spectra for characteristic peaks (e.g., ketone carbonyl at ~190–200 ppm, aromatic protons at 7.2–8.0 ppm) .
  • Melting Point: Validate consistency with literature values (e.g., 65–66°C for derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. Key steps:

  • Grow crystals via slow evaporation in ethanol or DCM.
  • Collect data at 305 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refine structures using SHELXL, targeting R-factors <0.06. Validate geometry with PLATON to detect disorders or twinning .

Q. How should researchers address contradictory biological activity data in antimicrobial assays involving this compound?

Methodological Answer:

  • Dose-Response Analysis: Test derivatives across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects .
  • Control for By-Products: Purify intermediates (e.g., via column chromatography) to eliminate interference from unreacted starting materials .
  • Mechanistic Studies: Use molecular docking to assess binding affinity to target enzymes (e.g., cytochrome P450 for antifungal activity) .

Q. What strategies optimize the isolation of reaction intermediates in multi-step syntheses?

Methodological Answer:

  • Hydrazinolysis: Treat intermediates (e.g., cyclocondensation salts) with hydrazine hydrate in ethanol at 60°C for 2 hours to isolate 4,5-dihydroimidazoles .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) for solubility, followed by precipitation in ice-cold water .

Experimental Design & Data Analysis

Q. How can researchers mitigate side reactions during nucleophilic substitutions with this bromoethanone?

Methodological Answer:

  • Temperature Control: Maintain reflux at 70–80°C to avoid thermal decomposition.
  • Catalyst Screening: Test alternatives to NaOEt (e.g., K2_2CO3_3 in DMF) for milder conditions .
  • By-Product Tracking: Use LC-MS to identify halogenated by-products (e.g., dimerization artifacts) .

Q. What analytical techniques are critical for characterizing halogenated by-products?

Methodological Answer:

  • GC-MS: Detect volatile halogenated impurities (e.g., 4-chlorophenacyl bromide) with electron ionization .
  • XPS: Confirm bromine and chlorine content via binding energy peaks (Br 3d at ~70 eV; Cl 2p at ~200 eV) .

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